
2,2',3,3',4,5,5',6-Octachlorobiphenyl
Übersicht
Beschreibung
2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl, also known as PCB 198, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H2Cl8 .
Synthesis Analysis
The synthesis of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl involves 2,3,5-trichloroaniline and pentachlorobenzene .Molecular Structure Analysis
The molecular weight of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is 429.768 . The IUPAC Standard InChIKey is PJHBSPRZHUOIAS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The estimated melting point of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is 150.67°C, and the estimated boiling point is 509.96°C . The density is roughly 1.7170, and the refractive index is approximately 1.6380 .Wissenschaftliche Forschungsanwendungen
In terms of applications, one of the known uses of this type of PCB is in research related to environmental science, specifically in the study of organic pollutants . For example, it has been used in studies investigating the effects of PCBs on testosterone production and semen viability in foxes .
-
Environmental Science
- Application : This compound is often used in research related to environmental science, specifically in the study of organic pollutants .
- Method : The compound can be introduced into various environmental samples to study its behavior and effects. This can include monitoring its movement through soil and water, its uptake by plants and animals, and its ultimate fate in the environment .
- Results : These studies can provide valuable information about the environmental persistence of this compound, its potential for bioaccumulation, and its effects on various organisms .
-
Toxicology
- Application : “2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl” is known to be toxic and can have harmful effects on human health and the environment . Therefore, it is often used in toxicological studies.
- Method : This can involve exposing cells or organisms to the compound and observing the effects. This can include changes in cell viability, alterations in gene expression, or impacts on organismal health .
- Results : These studies can help to elucidate the mechanisms of toxicity of this compound and can inform risk assessments and regulatory decisions .
-
Endocrine Disruption
- Application : Some studies have suggested that “2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl” may have endocrine-disrupting properties . Therefore, it can be used in research investigating the effects of endocrine-disrupting chemicals.
- Method : This can involve exposing cells or organisms to the compound and observing the effects on hormone production and signaling .
- Results : These studies can provide insights into the potential health risks associated with exposure to this compound .
-
Chemical Synthesis
- Application : “2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl” can be used in the synthesis of other complex organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results : The results or outcomes obtained would also depend on the specific synthesis .
-
Animal Health Research
- Application : “2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl” has been used in research investigating its effects on animal health .
- Method : This can involve exposing animals to the compound and observing the effects on their health and behavior .
- Results : These studies can provide valuable information about the potential risks associated with exposure to this compound .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-4(7(15)5(14)2-3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHBSPRZHUOIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074204 | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
CAS RN |
68194-17-2 | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5',6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881FKL14GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




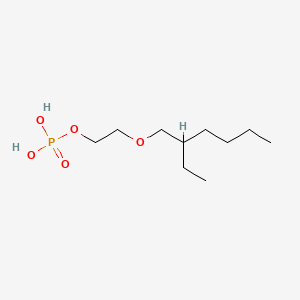
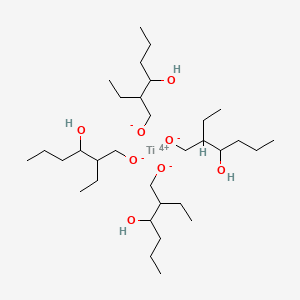

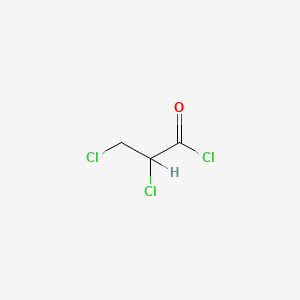
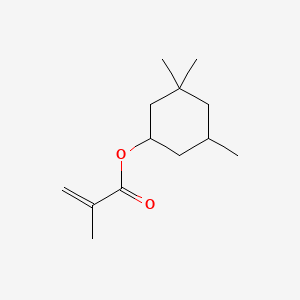
![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
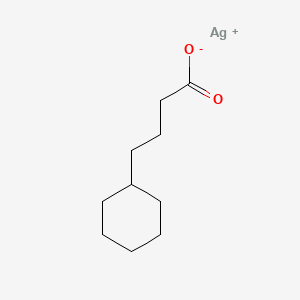
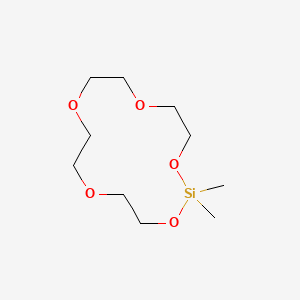
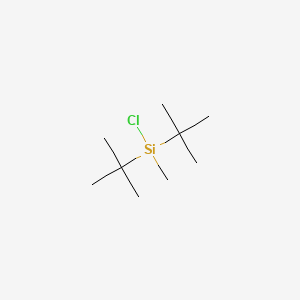
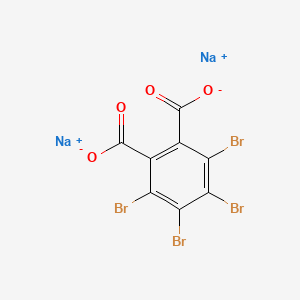
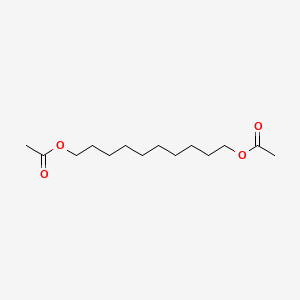
![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
